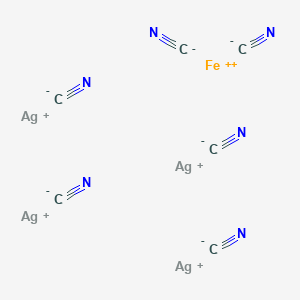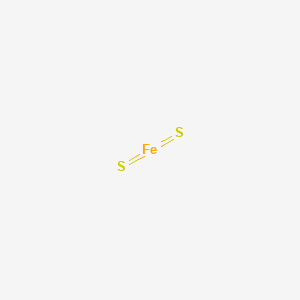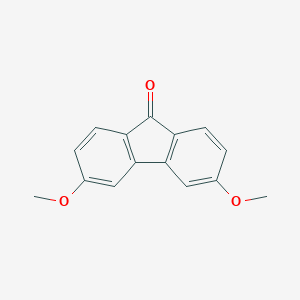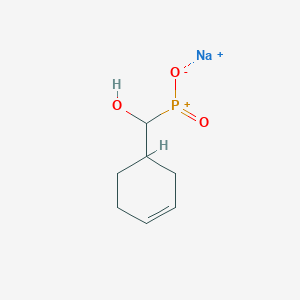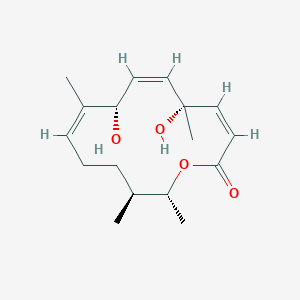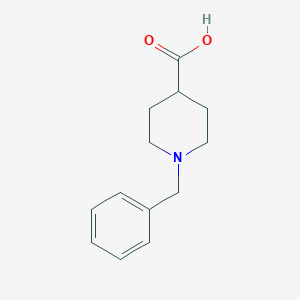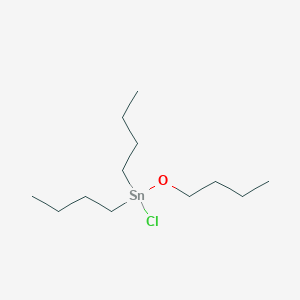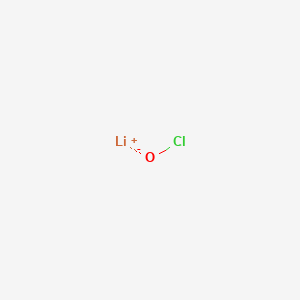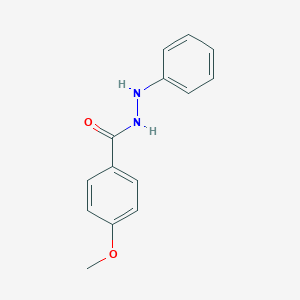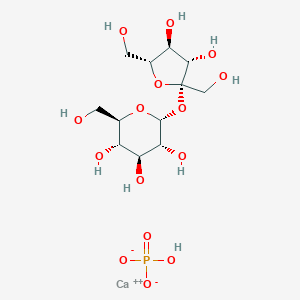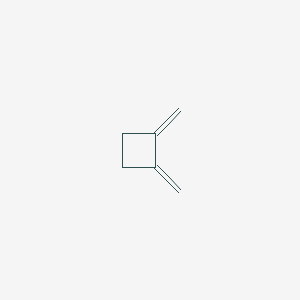
Cyclobutane, 1,2-bis(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane, 1,2-bis(methylene)- is a cyclic organic compound that has been extensively studied due to its unique properties and potential applications in various fields. This compound is also known as dibromocyclobutane or DCB and is commonly used as a cross-linking agent in polymer chemistry.
科学的研究の応用
Cyclobutane, 1,2-bis(methylene)- has been extensively studied for its potential applications in various fields. In polymer chemistry, DCB is commonly used as a cross-linking agent for polyethylene and other polymers. The compound has also been studied as a potential monomer for the synthesis of new polymers with unique properties.
In addition to its applications in polymer chemistry, Cyclobutane, 1,2-bis(methylene)- has also been studied for its potential use as a drug delivery system. Researchers have investigated the use of DCB as a carrier for various drugs, including anticancer agents and antibiotics. The unique properties of this compound, including its ability to cross-link with other molecules, make it an attractive candidate for drug delivery applications.
作用機序
The mechanism of action of Cyclobutane, 1,2-bis(methylene)- is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with other molecules. This cross-linking process can lead to changes in the physical and chemical properties of the molecules, including increased stability and resistance to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutane, 1,2-bis(methylene)- are not well studied. However, research has shown that the compound can cause DNA damage in cells, which may have implications for its use in drug delivery applications. More research is needed to fully understand the potential effects of this compound on biological systems.
実験室実験の利点と制限
One of the main advantages of using Cyclobutane, 1,2-bis(methylene)- in lab experiments is its ability to cross-link with other molecules. This property makes it an attractive candidate for use as a cross-linking agent in polymer chemistry and drug delivery applications. However, the compound's potential effects on biological systems, as well as its limited solubility in certain solvents, may limit its use in certain experiments.
将来の方向性
There are several potential avenues for future research on Cyclobutane, 1,2-bis(methylene)-. One area of interest is the use of this compound as a monomer for the synthesis of new polymers with unique properties. Researchers may also investigate the potential use of DCB as a carrier for other types of drugs, including gene therapies and vaccines. Additionally, more research is needed to fully understand the potential effects of this compound on biological systems, including its potential for DNA damage and other toxic effects.
合成法
Cyclobutane, 1,2-bis(methylene)- can be synthesized by the reaction of 1,2-dibromoethane with sodium or potassium metal in anhydrous ether. The reaction produces a yellowish-white crystalline solid, which can be purified by recrystallization from ethanol or water. The yield of this reaction is typically high, and the compound can be obtained in pure form with relative ease.
特性
CAS番号 |
14296-80-1 |
|---|---|
製品名 |
Cyclobutane, 1,2-bis(methylene)- |
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC名 |
1,2-dimethylidenecyclobutane |
InChI |
InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |
InChIキー |
QOFLWDYWJZBWHM-UHFFFAOYSA-N |
SMILES |
C=C1CCC1=C |
正規SMILES |
C=C1CCC1=C |
沸点 |
64.0 °C |
その他のCAS番号 |
14296-80-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



